2-(Bromodifluoromethyl)-2-methyloxirane
Description
Properties
IUPAC Name |
2-[bromo(difluoro)methyl]-2-methyloxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrF2O/c1-3(2-8-3)4(5,6)7/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXZFXIVQCKZIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(F)(F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 2 Bromodifluoromethyl 2 Methyloxirane
Ring-Opening Reactions of Bromodifluoromethyl-Substituted Epoxides
The three-membered ring of 2-(bromodifluoromethyl)-2-methyloxirane is highly strained and polarized, making it susceptible to ring-opening reactions through various pathways. The reaction mechanisms and the resulting regiochemistry are heavily influenced by the nature of the attacking species (nucleophilic or electrophilic) and the reaction conditions (acidic or basic).
Under neutral or basic conditions, the ring-opening of epoxides typically proceeds via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com In this pathway, a strong nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the simultaneous cleavage of the carbon-oxygen bond. The presence of the bulky and electron-withdrawing bromodifluoromethyl group at the C2 position significantly influences the site of nucleophilic attack.
Halide ions are effective nucleophiles for epoxide ring-opening. The fluoride (B91410) ion, in particular, has been used to synthesize β-fluoroalcohols from epoxides. ucla.eduacs.org Reagents such as hydrogen fluoride-pyridine complexes (Olah's reagent) are known to open epoxide rings. researchgate.net For this compound, the reaction with a fluoride source under nucleophilic conditions is expected to follow an SN2 pathway. The attack would occur at the less sterically hindered C3 carbon, leading to inversion of stereochemistry at that center. This regioselectivity is driven by the steric hindrance imposed by the methyl and bromodifluoromethyl groups at C2. masterorganicchemistry.comyoutube.com
The general reaction is as follows: Nucleophile attacks the less substituted carbon (C3).
This leads to the formation of a fluorohydrin where the fluorine atom is attached to the methylene (B1212753) carbon.
Carbon nucleophiles, such as Grignard reagents and organolithium compounds, are potent reagents for forming new carbon-carbon bonds via epoxide ring-opening. masterorganicchemistry.comnih.gov These reactions are typically performed in aprotic solvents. The use of fluorinated alcohol solvents has been shown to promote electrophilic activation of the epoxide, enhancing reactivity even with weaker carbon nucleophiles. arkat-usa.orgresearchgate.net
For this compound, the reaction with a strong carbon nucleophile like a Grignard reagent (R-MgBr) follows a classic SN2 mechanism. libretexts.orgorganicchemistrytutor.com The nucleophilic carbon atom attacks the less sterically encumbered C3 carbon of the epoxide ring. youtube.comyoutube.com This results in the formation of a tertiary alcohol after acidic workup, with the new carbon-carbon bond formed at the C3 position.
Table 1: Representative Reaction with Carbon Nucleophile
| Reactant | Nucleophile | Solvent | Product | Mechanism |
| This compound | Phenylmagnesium bromide | THF | 1-(Bromodifluoromethyl)-1-methyl-3-phenylpropan-2-ol | SN2 |
| This compound | Methyl lithium | Diethyl ether | 3-(Bromodifluoromethyl)-3-methylbutan-2-ol | SN2 |
The regioselectivity of nucleophilic addition to unsymmetrical epoxides under basic or neutral conditions is a well-established principle governed by sterics. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less substituted carbon atom. masterorganicchemistry.combeilstein-journals.orglibretexts.org In the case of this compound, the C2 carbon is tertiary (and further substituted with a bulky -CF2Br group), while the C3 carbon is secondary. Consequently, strong nucleophiles will preferentially attack the C3 position. libretexts.orgyoutube.com
The stereochemistry of the reaction is also characteristic of an SN2 process, involving a backside attack by the nucleophile. This results in an inversion of the configuration at the carbon atom being attacked. youtube.comorganicchemistrytutor.com If the C3 carbon were a stereocenter, its configuration would be inverted upon reaction.
True electrophilic ring-opening is less common, but the term is often used to describe reactions initiated by electrophilic activation of the epoxide oxygen. Lewis acids, such as boron trifluoride (BF₃) or frustrated Lewis pairs (FLPs), can coordinate to the oxygen atom. helsinki.firesearchgate.netnih.gov This coordination polarizes the C-O bonds, making the ring carbons significantly more electrophilic and susceptible to attack by even weak nucleophiles.
The mechanism involves the initial formation of a Lewis acid-epoxide complex. This activation enhances the partial positive charge on the ring carbons. The subsequent nucleophilic attack can then occur. The regioselectivity in this pathway often mirrors that of acid-catalyzed openings, favoring attack at the more substituted carbon that can better stabilize the developing positive charge. helsinki.fi
Under acidic conditions, the ring-opening mechanism shifts from a pure SN2 pathway to one with significant SN1 character. libretexts.orglibretexts.orgresearchgate.net The reaction is initiated by the protonation of the epoxide oxygen, which creates a good leaving group (a hydroxyl group). byjus.comunicamp.br This is followed by the cleavage of a C-O bond.
In this mechanism, the nucleophile attacks the carbon atom that is better able to stabilize the resulting partial positive charge. d-nb.infosemanticscholar.org For this compound, the C2 carbon is tertiary, while the C3 carbon is secondary. Therefore, the nucleophilic attack will preferentially occur at the more substituted C2 carbon. libretexts.org Although the electron-withdrawing nature of the -CF2Br group can be destabilizing to an adjacent carbocation, the tertiary nature of the carbon typically dominates the regioselectivity. The transition state is often described as a hybrid between SN1 and SN2, where the C-O bond to the more substituted carbon is significantly weakened, and a large degree of positive charge develops on that carbon before the nucleophile attacks. libretexts.orgbyjus.com
Table 2: Summary of Regioselectivity in Ring-Opening Reactions
| Condition | Mechanism | Site of Attack | Rationale |
| Basic / Nucleophilic | SN2 | Less substituted carbon (C3) | Steric hindrance at C2 is dominant. masterorganicchemistry.com |
| Acidic / Electrophilic | SN1-like | More substituted carbon (C2) | Stability of the partial positive charge on the tertiary carbon. libretexts.orgd-nb.info |
Base-Catalyzed Ring-Opening Mechanisms
The ring-opening of epoxides under basic or nucleophilic conditions is a cornerstone reaction in organic synthesis. For this compound, the reaction is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. beilstein-journals.org In this pathway, a strong nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. researchgate.net
Regioselectivity: The regiochemical outcome of the ring-opening is dictated by both steric and electronic factors. The SN2 mechanism favors attack at the least sterically hindered carbon atom. In the case of this compound, the C3 carbon (CH₂) is significantly less hindered than the C2 carbon, which is substituted with both a methyl and a bulky bromodifluoromethyl group. Therefore, nucleophilic attack is expected to occur exclusively at the C3 position.
Electronic Effects: The electron-withdrawing nature of the bromodifluoromethyl group further reinforces this regioselectivity. The two fluorine atoms inductively pull electron density away from the C2 carbon, which might slightly increase its electrophilicity. However, this effect is generally outweighed by the steric hindrance and the established preference for SN2 attacks at the least substituted site in base-catalyzed openings. beilstein-journals.orgresearchgate.net
The general mechanism involves the direct attack of the nucleophile (Nu⁻) on the C3 carbon, forming a transition state where the C-O bond is partially broken and the C-Nu bond is partially formed. This leads to an inversion of stereochemistry at the C3 center and the formation of an alkoxide intermediate. Subsequent protonation by a solvent or during an acidic workup yields the final alcohol product.
A variety of nucleophiles can be employed in these reactions, leading to a diverse range of functionalized products. The expected outcomes with common nucleophiles are summarized in the table below.
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Hydroxide (B78521) | NaOH, H₂O | 1-(Bromodifluoromethyl)-1-methyl-ethane-1,2-diol |
| Alkoxide | NaOR, ROH | 1-Alkoxy-2-(bromodifluoromethyl)-2-methylethan-2-ol |
| Thiolate | NaSR, RSH | 1-(Alkylthio)-2-(bromodifluoromethyl)-2-methylethan-2-ol |
| Cyanide | NaCN | 3-(Bromodifluoromethyl)-3-hydroxy-3-methylpropanenitrile |
| Azide | NaN₃ | 1-Azido-2-(bromodifluoromethyl)-2-methylethan-2-ol |
Transformations Involving the Bromodifluoromethyl Group on the Oxirane Core
The bromodifluoromethyl group itself is a site of significant reactivity, offering pathways for modification that are distinct from the chemistry of the oxirane ring.
The carbon-bromine bond is considerably weaker than carbon-fluorine or carbon-carbon bonds, making it susceptible to homolytic cleavage under radical conditions. This cleavage can be initiated by heat, UV light, or radical initiators (e.g., AIBN, peroxides), generating a highly reactive α,α-difluoro-α-epoxy-substituted radical.
The formation of this radical intermediate opens up several synthetic possibilities. For instance, in the presence of a hydrogen atom donor (like tributyltin hydride or a thiol), the radical can be quenched to yield the corresponding difluoromethyl-substituted epoxide. More complex transformations can be achieved by trapping the radical with various substrates. For example, addition reactions to alkenes or alkynes would result in the formation of new carbon-carbon bonds, providing a route to more elaborate fluorinated structures.
The C-Br bond can also undergo heterolytic cleavage, enabling a range of selective transformations.
Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles. However, direct SN2 substitution at a tertiary carbon bearing two fluorine atoms is generally difficult. More likely, these transformations would proceed through alternative mechanisms, possibly involving single-electron transfer (SET) or metal catalysis.
Metal-Catalyzed Reactions: Transition metal catalysis offers a powerful toolkit for C-Br bond functionalization. For instance, palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille couplings) could be employed to form new C-C bonds, linking the fluorinated epoxide scaffold to aryl, vinyl, or alkynyl groups.
Reduction: The C-Br bond can be selectively reduced to a C-H bond using various reducing agents, such as silanes, metal hydrides, or catalytic hydrogenation. This provides a pathway to 2-(difluoromethyl)-2-methyloxirane.
Metal-Halogen Exchange: Treatment with organolithium reagents (e.g., n-BuLi) at low temperatures could induce a bromine-lithium exchange, generating a lithiated difluoromethyl species. This organometallic intermediate could then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂), allowing for the introduction of a wide array of functional groups.
Rearrangement Reactions of this compound
Epoxides are known to undergo rearrangement to carbonyl compounds, typically under the influence of Brønsted or Lewis acids. rsc.org For this compound, acid-catalyzed rearrangement would begin with the protonation or coordination of the acid to the epoxide oxygen, weakening the C-O bonds.
The subsequent ring-opening would lead to a carbocation intermediate. Given the substitution pattern, cleavage of the C2-O bond is more likely, as it would form a tertiary carbocation stabilized by the methyl group. The powerful electron-withdrawing effect of the CF₂Br group would, however, significantly destabilize an adjacent positive charge. This destabilization might favor an alternative pathway or require harsh reaction conditions.
If the tertiary carbocation at C2 does form, a subsequent 1,2-hydride shift from the C3 position would lead to the formation of 1-(bromodifluoromethyl)-1-methylethanal. This type of transformation is known as a Meinwald rearrangement. rsc.org The feasibility and outcome of such a rearrangement would be highly dependent on the specific acid catalyst and reaction conditions employed.
**3.4. Cycloaddition Reactions of Fluorinated Oxiranes (e.g., with CO₂ or CS₂) **
The strained three-membered ring of oxiranes can participate in cycloaddition reactions. A particularly important and atom-economical reaction is the coupling of epoxides with carbon dioxide (CO₂) to form five-membered cyclic carbonates. researchgate.net This reaction is typically catalyzed by Lewis acids (e.g., metal halides) in conjunction with a nucleophilic co-catalyst (e.g., a halide salt). researchgate.netacs.org
The generally accepted mechanism involves:
Activation of the epoxide by the Lewis acid.
Nucleophilic attack of the co-catalyst on a ring carbon, opening the epoxide to form a haloalkoxide intermediate.
Nucleophilic attack of the alkoxide on CO₂.
Intramolecular cyclization to form the cyclic carbonate and regenerate the catalyst. researchgate.net
For this compound, this reaction would be expected to yield 4-(bromodifluoromethyl)-4-methyl-1,3-dioxolan-2-one. The presence of the electron-withdrawing fluorinated group might influence the rate of the reaction. Similarly, reaction with carbon disulfide (CS₂) under appropriate catalytic conditions would be expected to produce the corresponding cyclic dithiocarbonate. These cycloaddition reactions provide a valuable route to functionalized cyclic compounds from fluorinated epoxides. mdpi.com
Computational and Theoretical Studies on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms of fluorinated compounds. nih.govdntb.gov.ua For this compound, theoretical studies can provide deep insights into its reactivity that may be challenging to obtain experimentally. nih.govrsc.org
Key areas where computational studies would be beneficial include:
Ring-Opening Reactions: DFT calculations can model the transition states for nucleophilic attack at both C2 and C3. dntb.gov.ua By comparing the activation energies, the high regioselectivity for attack at the C3 position can be quantitatively confirmed. The influence of different nucleophiles and solvent systems on the reaction barrier can also be systematically investigated.
Radical Stability and Reactivity: The bond dissociation energy (BDE) of the C-Br bond can be calculated to predict the ease of radical formation. The geometry and electronic structure of the resulting α,α-difluoro-α-epoxy-substituted radical can be determined, and its subsequent reaction pathways, such as addition to alkenes, can be modeled.
Rearrangement Pathways: The stability of potential carbocation intermediates in acid-catalyzed rearrangements can be assessed. rsc.org Computational modeling can map the potential energy surface for the entire rearrangement process, including the ring-opening and subsequent hydride shift, to predict the most likely product and the energy barriers involved.
| Reaction Type | Computational Insight Provided |
|---|---|
| Base-Catalyzed Ring-Opening | Transition state energies, confirmation of regioselectivity, nucleophile and solvent effects. |
| Radical Reactions | C-Br Bond Dissociation Energy (BDE), radical intermediate stability, modeling of subsequent addition reactions. |
| Rearrangement Reactions | Carbocation intermediate stability, potential energy surface mapping, prediction of product distribution. |
| Cycloaddition Reactions | Mechanism elucidation, calculation of reaction barriers, understanding catalyst role and substrate effects. |
Electronic Structure and Reactivity Predictions of Fluorinated Epoxides
The electronic structure of an epoxide ring is significantly influenced by its substituents, which in turn predicts its reactivity. oregonstate.edu The presence of fluorine atoms or fluorinated alkyl groups, such as the bromodifluoromethyl group, imparts unique properties due to the high electronegativity of fluorine. These groups exert a powerful electron-withdrawing inductive effect, which lowers the energy of the molecule's frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.org A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.
Computational studies on similar fluorinated epoxides have demonstrated this effect. For example, a comparison between a fluorinated 2,3-epoxypropanoate and its non-fluorinated counterpart showed a significant difference in their LUMO+1 energy levels, highlighting the potent electronic influence of the fluorine-containing substituent. beilstein-journals.org
| Compound | LUMO+1 Energy Level (eV) | Reference |
|---|---|---|
| Fluorinated 2,3-epoxypropanoate | 0.053 | beilstein-journals.org |
| Non-fluorinated 2,3-epoxypropanoate | 0.961 | beilstein-journals.org |
For this compound, the C2 carbon is bonded to both the electron-withdrawing -CF2Br group and the electron-donating methyl group. The powerful inductive effect of the -CF2Br group is predicted to render the C2 carbon highly electron-deficient and thus the primary site for nucleophilic attack. While the methyl group has an opposing electron-donating effect, the influence of the geminal bromodifluoromethyl group is expected to dominate the electronic landscape of the molecule. oregonstate.edu Therefore, the C2-O bond is expected to be more polarized and weaker than the C3-O bond, predisposing the epoxide to regioselective ring-opening at the more substituted carbon.
Transition State Analysis of Epoxide Ring-Opening and Functional Group Transformations
The ring-opening of epoxides can proceed through different mechanisms, each characterized by a distinct transition state, depending on the reaction conditions and the substrate's structure. libretexts.orglibretexts.org The analysis of these transition states is crucial for understanding the regioselectivity and stereochemistry of the products.
Under acid-catalyzed conditions , the epoxide oxygen is first protonated, creating a good leaving group. libretexts.org The reaction then proceeds via a mechanism with substantial SN1 character. The transition state involves the breaking of a carbon-oxygen bond before the nucleophile fully attacks. libretexts.org For this compound, positive charge in the transition state would build on the carbon atom that can best stabilize it. The C2 carbon is tertiary, which favors carbocationic character. Although the electron-withdrawing -CF2Br group would destabilize an adjacent positive charge, the transition state is best described as a hybrid between SN1 and SN2, where the nucleophile attacks the more substituted C2 carbon as it bears a significant partial positive charge. libretexts.orgcanterbury.ac.nz
Under base-catalyzed or nucleophilic conditions , the reaction follows an SN2 mechanism. libretexts.org The transition state involves a backside attack by the nucleophile on one of the epoxide carbons. libretexts.org In this scenario, both steric and electronic factors are at play. Typically, the nucleophile attacks the least sterically hindered carbon. libretexts.orglibretexts.org For the title compound, this would be the C3 carbon. However, the C2 carbon is highly activated electronically by the -CF2Br group. This creates a competition, but in a pure SN2 mechanism, steric hindrance is often the dominant factor, suggesting that attack at C3 is more likely. libretexts.org
Density Functional Theory (DFT) is a common computational method used to investigate these reaction pathways. researchgate.net Such studies can model the geometry of the transition states and calculate their activation energies, providing a quantitative prediction of the most favorable reaction mechanism and the resulting regioselectivity. researchgate.netcas.cn
| Mechanism | Key Features of Transition State | Predicted Regioselectivity for this compound |
|---|---|---|
| Acid-Catalyzed (SN1-like) | Protonated oxygen; significant C-O bond breaking; partial positive charge develops on the more substituted carbon (C2). libretexts.org | Attack at the more substituted and electronically activated C2 carbon. libretexts.orgoregonstate.edu |
| Base-Catalyzed (SN2) | Backside attack of the nucleophile; bond-making and bond-breaking occur simultaneously; sensitive to steric hindrance. libretexts.orglibretexts.org | Attack likely at the less sterically hindered C3 carbon. libretexts.org |
Synthetic Applications and Chemical Transformations of 2 Bromodifluoromethyl 2 Methyloxirane As a Building Block
Access to Fluorinated Alcohols and Diols via Epoxide Ring Opening
The strained three-membered ring of 2-(bromodifluoromethyl)-2-methyloxirane makes it an excellent substrate for ring-opening reactions, providing a versatile route to various fluorinated alcohols and diols. These reactions can be initiated by a range of nucleophiles and are often characterized by high regioselectivity due to the electronic and steric effects of the bromodifluoromethyl and methyl groups at the quaternary carbon center.
Under acidic conditions, the epoxide oxygen is protonated, activating the ring toward nucleophilic attack. The attack of a nucleophile, such as water, leads to the formation of a 1,2-diol. For instance, the acid-catalyzed hydrolysis of epoxides is a standard method for producing vicinal glycols. The reaction proceeds via an SN2-like backside attack on the protonated epoxide, resulting in a trans-diol product. In the case of this compound, the nucleophile preferentially attacks the less sterically hindered carbon, yielding 3-bromo-3,3-difluoro-2-methylpropane-1,2-diol.
The regioselectivity of the ring-opening can be influenced by the nature of the epoxide and the reaction conditions. While primary and secondary epoxides tend to undergo attack at the less substituted carbon, epoxides with a tertiary carbon can exhibit attack at the more substituted site, indicative of an SN1-like mechanism.
Nucleophilic ring-opening can also be achieved under neutral or basic conditions. A variety of nucleophiles, including amines, thiols, and halides, can be employed to introduce diverse functionalities. For example, reaction with anhydrous hydrogen halides (HX) can produce the corresponding trans-halohydrin. The use of fluoride (B91410) as a nucleophile is a key strategy for the synthesis of more complex fluorinated molecules. Reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) have proven effective for the ring-opening of epoxides to yield fluorohydrins.
The reaction of this compound with different nucleophiles provides access to a range of valuable fluorinated building blocks, as illustrated in the following table.
| Nucleophile (Reagent) | Product | Product Class |
| H₂O / H⁺ | 3-bromo-3,3-difluoro-2-methylpropane-1,2-diol | Fluorinated Diol |
| ROH / H⁺ or RO⁻ | 1-alkoxy-3-bromo-3,3-difluoro-2-methylpropan-2-ol | Fluorinated Alcohol Ether |
| RNH₂ | 1-alkylamino-3-bromo-3,3-difluoro-2-methylpropan-2-ol | Fluorinated Amino Alcohol |
| RSH | 3-bromo-3,3-difluoro-1-(alkylthio)-2-methylpropan-2-ol | Fluorinated Thioether Alcohol |
| HF (e.g., Et₃N·3HF) | 1-bromo-1,1,3-trifluoro-2-methylpropan-2-ol | Fluorinated Halohydrin |
This table represents the expected products from the regioselective attack of nucleophiles on the less substituted carbon of the oxirane ring.
These fluorinated alcohols and diols are valuable intermediates in organic synthesis, serving as precursors for a wide array of more complex molecules, including biologically active compounds and advanced materials. The ability to control the regioselectivity of the ring-opening reaction is crucial for the efficient synthesis of these target molecules.4.2. Synthesis of Complex Fluorinated Heterocyclic Systems
This compound serves as a valuable precursor for the synthesis of a variety of complex fluorinated heterocyclic systems. The inherent reactivity of the epoxide ring, coupled with the influence of the fluorinated substituent, allows for its participation in several types of ring-forming reactions, including cycloadditions and intramolecular cyclizations following initial ring-opening.
One of the prominent applications of this oxirane is in [3+2] cycloaddition reactions. In these reactions, the oxirane can be envisioned as a synthetic equivalent of a carbonyl ylide precursor upon formal C-C bond cleavage. However, a more common pathway involves the initial ring-opening of the oxirane by a nucleophile, which is then followed by an intramolecular cyclization to form a five-membered ring. For instance, reaction with a binucleophile can lead to the formation of fluorinated tetrahydrofuran (B95107) or pyrrolidine (B122466) derivatives.
The synthesis of fluorinated pyrazoles and pyrazolines can be achieved through [3+2] cycloaddition reactions of in situ generated nitrile imines with the double bond of a suitable dipolarophile. While the oxirane itself is not a dipolarophile, it can be converted into one. For example, elimination of HBr from the ring-opened product (a halohydrin) could generate a fluorinated allyl alcohol, which can then participate in cycloaddition reactions.
Furthermore, the reaction of this compound with various nitrogen-based nucleophiles provides a direct route to nitrogen-containing heterocycles. For example, reaction with primary amines can yield fluorinated amino alcohols, which can be further cyclized to form morpholine (B109124) or piperazine (B1678402) derivatives depending on the nature of the amine. Similarly, reaction with hydrazines can lead to the formation of fluorinated pyridazine (B1198779) derivatives.
The table below summarizes some of the potential heterocyclic systems that can be synthesized from this compound and the general synthetic strategies employed.
| Heterocyclic System | General Synthetic Strategy | Key Intermediates |
| Fluorinated Tetrahydrofurans | Ring-opening with an oxygen nucleophile followed by intramolecular cyclization. | Fluorinated diols or alcohol ethers |
| Fluorinated Pyrrolidines | Ring-opening with an amine followed by intramolecular cyclization. | Fluorinated amino alcohols |
| Fluorinated Isoxazolidines | [3+2] cycloaddition of a derived alkene with a nitrone. | Fluorinated allyl alcohol |
| Fluorinated Pyrazoles/Pyrazolines | [3+2] cycloaddition of a derived alkene with a nitrile imine precursor. | Fluorinated allyl alcohol |
| Fluorinated Morpholines | Reaction with an amino alcohol followed by cyclization. | Fluorinated amino alcohol derivative |
The synthesis of these complex fluorinated heterocycles is of significant interest as these structural motifs are frequently found in pharmaceuticals and agrochemicals. The incorporation of fluorine atoms can dramatically alter the biological activity, metabolic stability, and pharmacokinetic properties of these molecules. Therefore, the use of this compound as a building block provides a valuable tool for the development of new and improved bioactive compounds.4.3. Introduction of Bromodifluoromethyl and Related Fluoroalkyl Moieties into Advanced Organic Scaffolds
This compound is a highly effective reagent for the direct introduction of the valuable bromodifluoromethyl (–CF₂Br) group into a variety of organic molecules. The synthetic utility of this oxirane stems from its ability to react with a wide range of nucleophiles, leading to the formation of a C-C or C-heteroatom bond at the methylene (B1212753) carbon of the oxirane. This ring-opening reaction results in the incorporation of a β-hydroxy-α-bromodifluoromethyl-α-methyl ethyl moiety.
The reaction is typically initiated by the nucleophilic attack at the less sterically hindered C3 carbon of the oxirane ring. This process is often highly regioselective, affording a single major product. A diverse array of nucleophiles can be employed in this transformation, including organometallic reagents (e.g., Grignard reagents, organolithiums), enolates, and heteroatomic nucleophiles (e.g., amines, alkoxides, thiolates).
The resulting products, β-hydroxy alcohols containing the –CF₂Br group, are versatile synthetic intermediates. The hydroxyl group can be further functionalized or eliminated, and the bromodifluoromethyl group itself can undergo a variety of subsequent transformations. For example, the bromine atom can be displaced by other nucleophiles or participate in radical reactions, providing access to a wider range of fluoroalkylated compounds.
The table below provides examples of the types of organic scaffolds that can be functionalized with the bromodifluoromethyl group using this compound.
| Nucleophile | Resulting Scaffold | Product Class |
| R-MgX (Grignard Reagent) | R-CH₂-C(OH)(CH₃)(CF₂Br) | Tertiary alcohol with a fluoroalkyl group |
| R-Li (Organolithium) | R-CH₂-C(OH)(CH₃)(CF₂Br) | Tertiary alcohol with a fluoroalkyl group |
| Lithium enolate of a ketone | R'C(O)CH(R'')CH₂-C(OH)(CH₃)(CF₂Br) | β-hydroxy ketone with a fluoroalkyl group |
| R'O⁻ (Alkoxide) | R'OCH₂-C(OH)(CH₃)(CF₂Br) | Fluoroalkylated alcohol ether |
| R'S⁻ (Thiolate) | R'SCH₂-C(OH)(CH₃)(CF₂Br) | Fluoroalkylated thioether alcohol |
This methodology allows for the efficient construction of complex molecules bearing the bromodifluoromethyl group, which is a key structural motif in many biologically active compounds and advanced materials. The mild reaction conditions and high regioselectivity often associated with the ring-opening of this oxirane make it a valuable tool in modern organic synthesis.
Introduction of Bromodifluoromethyl and Related Fluoroalkyl Moieties into Advanced Organic Scaffolds
Difluoromethylation and Trifluoromethylation Strategies Enabled by Oxiranes
While this compound directly introduces the bromodifluoromethyl group, it also serves as a versatile precursor for the corresponding difluoromethyl (–CF₂H) and, indirectly, trifluoromethyl (–CF₃) moieties. The transformation of the –CF₂Br group into these other important fluoroalkyl groups significantly broadens the synthetic utility of the parent oxirane.
Difluoromethylation:
The conversion of the bromodifluoromethyl group to a difluoromethyl group is typically achieved through a reductive debromination reaction. This can be accomplished using various reducing agents, such as silanes (e.g., tris(trimethylsilyl)silane) in the presence of a radical initiator, or by using metal hydrides. The resulting difluoromethylated compounds are of great interest in medicinal chemistry, as the –CF₂H group can act as a bioisostere for a hydroxyl or thiol group, potentially improving the metabolic stability and pharmacokinetic profile of a drug candidate.
Trifluoromethylation:
The transformation of the bromodifluoromethyl group into a trifluoromethyl group is a more challenging but feasible process. One potential strategy involves a halogen exchange (HALEX) reaction, where the bromine atom is replaced by a fluorine atom. This typically requires a source of nucleophilic fluoride, such as a metal fluoride, under relatively harsh reaction conditions. Another approach could involve the conversion of the –CF₂Br group into a difluoromethyl radical (•CF₂H), which could then be trapped with a fluorinating agent.
The following table outlines the key transformations of the bromodifluoromethyl group derived from this compound.
| Starting Moiety | Target Moiety | Reagents and Conditions |
| -CF₂Br | -CF₂H | Radical reduction (e.g., (TMS)₃SiH, AIBN) or metal hydride reduction. |
| -CF₂Br | -CF₃ | Halogen exchange (e.g., KF, high temperature) or other fluorination methods. |
The ability to access difluoromethylated and trifluoromethylated compounds from a single, readily available precursor like this compound highlights its importance as a versatile building block in fluorine chemistry. These transformations provide synthetic chemists with a powerful toolkit for the strategic incorporation of these crucial fluoroalkyl groups into advanced organic scaffolds.4.4. Precursor for Stereodefined Fluoroalkylated Compounds with Quaternary Centers
The construction of stereodefined quaternary carbon centers, particularly those bearing fluorine atoms, is a significant challenge in synthetic organic chemistry. This compound serves as an exceptional precursor for the synthesis of such complex structures. The oxirane itself contains a quaternary carbon atom, and its subsequent reactions can be controlled to generate new stereocenters with high levels of stereoselectivity.
The key to creating stereodefined products lies in the stereocontrolled ring-opening of the epoxide. This can be achieved through several strategies:
Diastereoselective Ring-Opening: When the nucleophile is chiral, it can induce diastereoselectivity in the ring-opening reaction. The chiral nucleophile will preferentially attack one face of the epoxide, leading to the formation of one diastereomer in excess. Similarly, if the substrate already contains a stereocenter, it can direct the incoming nucleophile to a specific face of the epoxide ring.
Enantioselective Ring-Opening: The use of a chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, can enable the enantioselective ring-opening of the racemic oxirane. The chiral catalyst can selectively activate one enantiomer of the epoxide or guide the nucleophile to attack one enantiomer preferentially, resulting in a kinetic resolution or a desymmetrization of a meso-epoxide. This approach can provide access to enantioenriched fluoroalkylated alcohols with a quaternary stereocenter.
The resulting products, chiral β-hydroxy alcohols with a bromodifluoromethylated quaternary center, are valuable building blocks for the synthesis of more complex chiral molecules. The stereochemistry established in the ring-opening step can be carried through subsequent transformations, allowing for the synthesis of a wide range of enantiomerically pure or enriched compounds.
The table below illustrates the potential for stereoselective synthesis using this compound.
| Reaction Type | Strategy | Outcome |
| Diastereoselective Ring-Opening | Use of a chiral nucleophile or a substrate with a pre-existing stereocenter. | Formation of a specific diastereomer of the fluoroalkylated alcohol. |
| Enantioselective Ring-Opening | Use of a chiral catalyst (e.g., chiral Lewis acid). | Kinetic resolution of the racemic oxirane, providing enantioenriched fluoroalkylated alcohol. |
| Enantioselective Ring-Opening | Desymmetrization of a related meso-epoxide. | Formation of a single enantiomer of the fluoroalkylated alcohol. |
The ability to generate stereodefined fluoroalkylated quaternary centers is of paramount importance in the development of new pharmaceuticals and agrochemicals, as the stereochemistry of a molecule is often critical to its biological activity. The use of this compound in stereoselective reactions provides a powerful and versatile approach to the synthesis of these challenging and valuable molecular architectures.4.5. Contributions to the Synthesis of Biologically Relevant Fluorinated Molecules
The incorporation of fluorine into organic molecules can profoundly influence their biological properties. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. Consequently, fluorinated compounds are prevalent in a significant portion of modern pharmaceuticals and agrochemicals. This compound, as a versatile source of the bromodifluoromethyl group, plays a crucial role in the synthesis of such biologically active molecules.
The synthetic pathways described in the previous sections, such as the ring-opening reactions to form fluorinated alcohols, diols, and amino alcohols, as well as the construction of complex heterocyclic systems, provide direct access to a wide range of potential drug candidates and agrochemicals. The bromodifluoromethyl group itself is a key pharmacophore in some active compounds, while in other cases it serves as a synthetic handle for further functionalization to introduce difluoromethyl or trifluoromethyl groups, which are also important in bioactive molecules.
Pharmaceutical Applications:
In medicinal chemistry, the introduction of a bromodifluoromethyl group can be a key step in the synthesis of new therapeutic agents. For example, the fluorinated alcohols and amines derived from this compound can be incorporated into larger molecules to probe structure-activity relationships or to develop new drug candidates with improved properties. The ability to create stereodefined centers is particularly important, as the biological activity of a drug is often dependent on its specific stereochemistry. Fluorinated heterocycles, synthesized using this oxirane as a starting material, are common scaffolds in a wide range of drugs, including anticancer agents, antivirals, and central nervous system drugs.
Agrochemical Applications:
Similarly, in the field of agrochemicals, fluorinated compounds have demonstrated high efficacy as herbicides, insecticides, and fungicides. The bromodifluoromethyl group can contribute to the potency and selectivity of these agents. The synthetic versatility of this compound allows for the creation of diverse libraries of fluorinated compounds that can be screened for agrochemical activity. The development of new and more effective crop protection agents is crucial for global food security, and fluorinated compounds play a significant role in this endeavor.
The table below provides a conceptual overview of how this compound can contribute to the synthesis of biologically relevant molecules.
| Biological Target Area | Key Synthetic Intermediates from Oxirane | Potential Bioactive Scaffolds |
| Pharmaceuticals | Chiral fluorinated amino alcohols | Fluorinated β-blockers, enzyme inhibitors |
| Fluorinated heterocyclic precursors | Fluorinated anticancer agents, antivirals | |
| Diols for further elaboration | Components of complex natural product analogs | |
| Agrochemicals | Fluorinated alcohols and ethers | Precursors for fluorinated herbicides |
| Fluorinated pyrazole (B372694) and triazole precursors | Synthesis of fungicides and insecticides | |
| Molecules with fluoroalkyl quaternary centers | Development of novel pesticides with unique modes of action |
Fluorinated polymers are a class of materials with exceptional properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make them valuable for a wide range of applications, from high-performance coatings and seals to advanced materials in the electronics and aerospace industries. This compound has the potential to serve as a monomer for the synthesis of novel fluorinated polyethers through ring-opening polymerization (ROP).
The polymerization of epoxides can be initiated by either cationic or anionic initiators.
Cationic Ring-Opening Polymerization: In this mechanism, an electrophilic initiator, such as a strong protic acid or a Lewis acid, protonates or coordinates to the oxygen atom of the oxirane ring, activating it for nucleophilic attack by another monomer molecule. The propagation proceeds by the sequential addition of monomer units to the growing polymer chain. For this compound, the attack would likely occur at the less substituted carbon, leading to a polyether with a repeating unit of -[O-CH₂-C(CH₃)(CF₂Br)]-.
Anionic Ring-Opening Polymerization: Anionic ROP is initiated by a nucleophile, such as an alkoxide or an organometallic compound, which attacks one of the carbon atoms of the epoxide ring, leading to an alkoxide intermediate. This intermediate then acts as the nucleophile for the next monomer addition. Similar to the cationic mechanism, the attack is expected to occur at the less hindered carbon atom.
The presence of the bromodifluoromethyl group in the resulting polyether would impart unique properties to the material. The fluorine content would contribute to hydrophobicity, chemical inertness, and thermal stability. The bromine atom provides a site for further post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking of the polymer chains. This could be used to fine-tune the material's properties for specific applications.
The table below summarizes the key aspects of the potential polymerization of this compound.
| Polymerization Type | Initiator Type | Propagation Mechanism | Potential Polymer Structure |
| Cationic Ring-Opening Polymerization | Lewis acids (e.g., BF₃·OEt₂), strong protic acids | Electrophilic attack on the oxirane oxygen followed by nucleophilic attack of a monomer. | Head-to-tail polyether |
| Anionic Ring-Opening Polymerization | Alkoxides (e.g., KOtBu), organometallics (e.g., n-BuLi) | Nucleophilic attack of the initiator on the oxirane ring, generating a propagating alkoxide. | Head-to-tail polyether |
The development of new fluorinated polymers is an active area of research, and this compound represents a promising monomer for the creation of novel polyethers with tailored properties. Further investigation into the polymerization behavior of this monomer and the characterization of the resulting polymers will be crucial to unlocking its full potential in materials science.
Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Oxiranes
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of fluorinated organic compounds in solution. The presence of the magnetically active ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a deeper level of structural insight.
A comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR is essential for the unambiguous characterization of bromodifluoromethyl-epoxides. Each nucleus provides unique information that, when combined, pieces together the complete molecular puzzle.
¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature signals for the methyl group (CH₃) and the two diastereotopic protons of the oxirane ring's CH₂ group. The methyl protons would appear as a singlet, while the oxirane protons would likely present as two distinct doublets due to geminal coupling. Further coupling to the nearby CF₂ group (⁴JHF) might also be observed, leading to more complex splitting patterns (e.g., doublet of triplets).
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include those for the methyl carbon, the CH₂ carbon of the oxirane, the quaternary carbon of the oxirane, and the carbon of the bromodifluoromethyl group. The signals for carbons attached to or near the fluorine atoms will be split due to C-F coupling. The CF₂ carbon, for instance, will appear as a triplet due to the two directly attached fluorine atoms (¹JCF), while adjacent carbons will show smaller doublet or triplet splittings (²JCF, ³JCF).
¹⁹F NMR: As the most sensitive nucleus for this compound's unique moiety, ¹⁹F NMR is particularly informative. biophysics.org The two fluorine atoms of the CF₂ group are chemically equivalent and are expected to produce a single signal. This signal would likely be a singlet or a narrow multiplet in a proton-decoupled spectrum. In a proton-coupled spectrum, this signal could be split into a triplet by the two geminal protons of the oxirane ring (⁴JFH). The chemical shift of this signal provides valuable information about the electronic environment of the fluorinated group. biophysics.org
Below is a table of predicted NMR spectral data for 2-(Bromodifluoromethyl)-2-methyloxirane based on typical values for analogous structures.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
| ¹H | ~1.5 | s | - | -CH₃ |
| ~2.8 | d | JHH ≈ 5 | Oxirane -CH₂ (one H) | |
| ~3.1 | d | JHH ≈ 5 | Oxirane -CH₂ (one H) | |
| ¹³C | ~20 | q | ¹JCH ≈ 130 | -CH₃ |
| ~50 | t | ¹JCH ≈ 150 | Oxirane -CH₂ | |
| ~60 | t (due to C-F coupling) | ²JCF ≈ 20-30 | Oxirane Quaternary C | |
| ~115 | t (due to C-F coupling) | ¹JCF ≈ 280-320 | -CF₂Br | |
| ¹⁹F | -60 to -80 | s (proton decoupled) | - | -CF₂Br |
s = singlet, d = doublet, t = triplet, q = quartet
Two-dimensional (2D) NMR experiments are indispensable for establishing connectivity between atoms, which is crucial for confirming the proposed structure. youtube.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two diastereotopic protons of the oxirane's CH₂ group, confirming their geminal relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹JCH). sdsu.edu An HSQC spectrum would show correlations between the methyl protons and the methyl carbon, as well as between each of the oxirane CH₂ protons and the corresponding carbon, definitively assigning their chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range correlations between carbons and protons, typically over two or three bonds (²JCH, ³JCH). sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together different spin systems. Key expected correlations for this compound would include:
A cross-peak between the methyl protons and the quaternary oxirane carbon.
Cross-peaks between the oxirane CH₂ protons and the quaternary oxirane carbon.
A potential cross-peak between the methyl protons and the CF₂ carbon.
Fluorine-detected HMBC experiments can also map long-range ¹⁹F-¹³C couplings, providing further structural confirmation. nih.govnih.gov
Low-temperature NMR spectroscopy is a valuable tool for studying reaction mechanisms by allowing for the observation of thermally unstable intermediates. For example, in studying the ring-opening of fluorinated oxiranes, it may be possible to slow the reaction sufficiently to characterize the structure of transient carbocationic or other intermediate species. researchgate.net This technique can also be used to study conformational dynamics, "freezing out" different conformers of a flexible molecule to study their individual structures and populations.
Mass Spectrometry (MS) in the Analysis of Fluorinated Oxiranes
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and offers structural clues through the analysis of its fragmentation patterns.
For this compound, electron ionization (EI) would likely lead to the cleavage of the molecule at predictable points. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units ([⁷⁹Br] and [⁸¹Br]).
Expected fragmentation pathways could include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxirane oxygen.
Loss of a methyl radical: Formation of an [M-15]⁺ ion.
Loss of the bromodifluoromethyl group: Cleavage of the C-CF₂Br bond.
Ring-opening fragmentation: Characteristic cleavages of the oxirane ring itself, which can be diagnostic for identifying the epoxide functionality. nih.govnasa.gov
The following table outlines potential characteristic fragments.
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 199/201 | [C₄H₅OF₂Br]⁺ | Molecular Ion (M⁺) |
| 184/186 | [C₃H₂OF₂Br]⁺ | Loss of CH₃ radical |
| 129/131 | [CF₂Br]⁺ | Cleavage of C-CF₂ bond |
| 70 | [C₄H₅O]⁺ | Loss of ·CF₂Br radical |
| 55 | [C₃H₃O]⁺ | Further fragmentation of the oxirane ring |
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by absorptions corresponding to the C-F bonds and the oxirane ring. spectroscopyonline.com
C-F Stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of C-F bonds. The presence of two fluorine atoms would likely result in intense, broad absorptions in this area.
Oxirane Ring Vibrations: The three-membered epoxide ring has several characteristic vibrations:
An asymmetric ring stretch (C-O-C) near 950-815 cm⁻¹. spectroscopyonline.comblogspot.com
A symmetric ring stretch ("ring breathing") near 1280-1230 cm⁻¹. spectroscopyonline.comblogspot.com
A C-H stretch of the ring protons around 3000-3050 cm⁻¹.
C-Br Stretching: A weaker absorption in the lower frequency "fingerprint" region, typically between 600-500 cm⁻¹, would indicate the C-Br bond.
IR spectroscopy is also highly effective for reaction monitoring. For example, during the synthesis of the epoxide, the disappearance of the C=C stretching band of the alkene precursor and the appearance of the characteristic epoxide ring bands can be tracked in real-time to determine reaction completion. researchgate.net
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H Stretch (alkane) | 2850-3000 | Medium |
| C-F Stretch | 1100-1300 | Strong, Broad |
| Oxirane Ring "Breathing" | 1230-1280 | Weak-Medium |
| Oxirane Asymmetric Stretch | 815-950 | Strong |
| C-Br Stretch | 500-600 | Weak-Medium |
X-ray Crystallography for Definitive Stereochemical Assignment (if applicable to derivatives)
While obtaining a suitable single crystal of a low-molecular-weight, potentially volatile liquid like this compound can be challenging, X-ray crystallography provides the most definitive and unambiguous structural information, including bond lengths, bond angles, and absolute stereochemistry. mdpi.com
This technique is more commonly applied to solid derivatives of the parent epoxide. For instance, if the oxirane is subjected to a ring-opening reaction to form a crystalline diol or amino alcohol derivative, X-ray analysis of this product can confirm the regiochemistry and stereochemistry of the ring-opening, thereby providing retrospective proof of the original epoxide's structure. researchgate.net The use of fluorinated "chaperones" can also aid in the crystallization of flexible or non-crystalline molecules, a technique that could potentially be applied to derivatives of fluorinated oxiranes. nih.gov
Future Directions and Emerging Research Avenues in 2 Bromodifluoromethyl 2 Methyloxirane Chemistry
Development of Next-Generation Catalytic Systems for Enantioselective Synthesis
The synthesis of enantiomerically pure epoxides is of paramount importance, as the stereochemistry of these building blocks often dictates the biological activity of the final product. Future research will likely focus on the development of sophisticated catalytic systems to control the stereochemistry of 2-(Bromodifluoromethyl)-2-methyloxirane.
One promising avenue is the use of chiral bisphosphine oxides as catalysts in bromocyclization reactions of difluoroalkenes, which could be adapted for the synthesis of chiral bromodifluoromethyl-containing oxiranes. nih.gov Research has demonstrated high enantioselectivity (up to 99% ee) in the formation of related oxazolines through the simultaneous activation of a brominating reagent and the substrate. nih.gov The development of catalysts tailored to the specific electronic and steric properties of the precursors to this compound will be a key challenge. The goal is to achieve high yields and enantioselectivities under mild reaction conditions.
Table 1: Potential Catalytic Systems for Enantioselective Synthesis
| Catalyst Type | Potential Advantages | Research Focus |
| Chiral Lewis Acids | High catalytic activity and turnover numbers. | Development of novel ligands to fine-tune steric and electronic properties for optimal stereocontrol. |
| Organocatalysts | Metal-free, environmentally benign, and readily available. rsc.org | Design of bifunctional catalysts that can activate both the oxidant and the olefin precursor simultaneously. |
| Biocatalysts (e.g., Halohydrin Dehalogenases) | High enantioselectivity and operation under mild, aqueous conditions. | Enzyme engineering to enhance substrate scope and catalytic efficiency for bromodifluoromethylated precursors. |
Exploration of Novel Reactivity Modes for the Bromodifluoromethyl Group
The bromodifluoromethyl group (-CF2Br) is a versatile functional handle, and future research is expected to uncover new transformations that exploit its unique reactivity. The presence of both a bromine atom and two fluorine atoms allows for a range of synthetic manipulations.
Current research on related compounds has focused on reactions such as radical difluoromethylation and transformations involving difluorocarbene intermediates. researchgate.netrsc.org Future work on this compound could explore:
Selective C-Br Bond Functionalization: Development of transition-metal-catalyzed cross-coupling reactions to replace the bromine atom with various organic fragments, providing access to a wide array of derivatives.
Difluorocarbene Generation: Controlled generation of a difluorocarbene adjacent to the oxirane ring could lead to novel intramolecular rearrangements or intermolecular cycloadditions.
Reductive Dehalogenation: Selective removal of the bromine atom to yield a difluoromethyl-substituted oxirane, which may have different chemical and biological properties.
Table 2: Emerging Reactivity Modes of the Bromodifluoromethyl Group
| Reaction Type | Reagents and Conditions | Potential Products |
| Palladium-Catalyzed Cross-Coupling | Arylboronic acids, Pd catalyst, base | 2-(Aryldifluoromethyl)-2-methyloxiranes |
| Photoredox-Catalyzed Radical Reactions | Visible light, photocatalyst, radical trap | Diverse functionalized difluoromethyl oxiranes |
| Reductive Defluorinative Bromination | Reducing agent, electrophilic bromine source | Monofluorobromomethyl-substituted oxiranes |
Advanced Computational Modeling for Predictable Synthesis and Reactivity
As the complexity of chemical synthesis grows, computational modeling has become an indispensable tool for predicting reaction outcomes and designing new synthetic routes. For this compound, advanced computational methods can provide valuable insights into its synthesis and reactivity.
Density Functional Theory (DFT) calculations can be employed to:
Elucidate the mechanisms of catalytic enantioselective epoxidation reactions.
Predict the regioselectivity and stereoselectivity of ring-opening reactions of the epoxide.
Model the reactivity of the bromodifluoromethyl group under various reaction conditions.
Computational studies on related fluorinated molecules have already demonstrated their utility in understanding reaction mechanisms and predicting selectivity. rsc.org Applying these methods to this compound will accelerate the discovery of new reactions and optimize existing synthetic protocols.
Integration of Continuous Flow and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow processing offers numerous advantages, including improved safety, scalability, and reproducibility. rsc.orgsci-hub.se The application of flow chemistry to the synthesis and derivatization of this compound is a key area for future development.
Continuous flow reactors can enable:
Precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govmdpi.com
The safe handling of hazardous reagents and intermediates.
The telescoping of multiple reaction steps into a single, continuous process, reducing waste and purification efforts. nih.gov
Automated synthesis platforms, coupled with in-line analytical techniques, could be used for high-throughput screening of reaction conditions to rapidly optimize the synthesis of this compound and its derivatives. researchgate.net
Discovery of New Applications in Specialized Chemical Sectors
The unique combination of functional groups in this compound suggests its potential as a valuable building block in several specialized chemical sectors. Future research will likely focus on synthesizing libraries of derivatives and evaluating their activity in various applications.
Pharmaceuticals: The difluoromethyl group is a known bioisostere for a hydroxyl or thiol group and can improve the metabolic stability and binding affinity of drug candidates. rsc.org The oxirane ring allows for covalent modification of biological targets.
Agrochemicals: The introduction of fluorine atoms into pesticides and herbicides can enhance their efficacy and selectivity. researchgate.net
Advanced Materials: Fluorinated epoxides can be used as monomers for the synthesis of specialty polymers with unique thermal, chemical, and optical properties.
The systematic exploration of the chemical space accessible from this compound is expected to lead to the discovery of novel compounds with valuable applications.
Q & A
Q. What are the common synthetic routes for preparing 2-(bromodifluoromethyl)-2-methyloxirane?
The synthesis typically involves epoxidation of alkene precursors under controlled conditions. For example, analogs like 2-[(3-fluorophenyl)methyl]-2-methyloxirane are synthesized via epoxidation using oxidizing agents (e.g., m-CPBA) or catalytic methods. The bromodifluoromethyl group may require specialized precursors, such as bromodifluoromethyl-substituted alkenes, with reaction optimization for steric and electronic effects .
Q. How is the reactivity of the epoxide ring in this compound characterized experimentally?
Reactivity is assessed through nucleophilic ring-opening reactions (e.g., with amines, thiols, or alcohols) and spectroscopic monitoring (e.g., <sup>1</sup>H/<sup>13</sup>C NMR). For instance, the strained oxirane ring in similar epoxides undergoes regioselective attack at the less hindered carbon, confirmed by NMR analysis of products like β-substituted alcohols .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : <sup>19</sup>F NMR tracks fluorine environments, while <sup>1</sup>H NMR identifies epoxide protons (δ 3.5–4.5 ppm) and methyl groups .
- Raman spectroscopy : Used to analyze ring strain and substituent effects via vibrational modes (e.g., C-O-C bending at ~800 cm⁻¹) .
- Mass spectrometry : Confirms molecular weight (e.g., 213.07 g/mol for bromophenyl analogs) and fragmentation patterns .
Q. How does the bromodifluoromethyl group influence the compound’s physicochemical properties?
The electron-withdrawing bromodifluoromethyl group increases electrophilicity of the epoxide ring, enhancing reactivity toward nucleophiles. It also improves metabolic stability and lipophilicity, critical for biological applications. Comparative studies on trifluoromethyl analogs show similar trends in solubility and reactivity .
Q. What safety protocols are recommended for handling this compound?
Due to its electrophilic and potentially toxic nature , use in a fume hood with PPE (gloves, goggles). In-vitro studies require strict adherence to protocols for handling reactive epoxides, including waste neutralization (e.g., quenching with aqueous NaHCO3) .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?
Regioselectivity is controlled via steric and electronic modulation . For example, bulky substituents on the oxirane ring (e.g., tert-butyl) direct nucleophilic attack to the less hindered carbon. Computational tools (DFT) predict transition-state geometries to optimize reaction conditions .
Q. What computational methods elucidate the electronic effects of the bromodifluoromethyl group?
Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to quantify electrophilicity. Software like Multiwfn evaluates charge distribution and Fukui indices, revealing nucleophilic attack sites. For analogs like 2-methyloxirane, Raman intensity simulations correlate with experimental spectra .
Q. How does this compound interact with biological macromolecules?
The epoxide reacts with nucleophilic residues (e.g., cysteine, lysine) in proteins, forming covalent adducts. Studies on fluorinated epoxides show enhanced binding to tyrosinase and bacterial kinases, validated via kinetic assays and docking simulations. For example, triazole-epoxide conjugates inhibit tyrosinase with IC50 values <10 μM .
Q. What strategies mitigate side reactions during large-scale synthesis?
Impurity profiling (e.g., HPLC, GC-MS) identifies byproducts like diols or dimerized species. Optimizing reaction temperature (-20°C to 0°C) and catalyst loading (e.g., 5 mol% Ti(OiPr)4) minimizes over-oxidation. For analogs, potassium carbonate in methanol selectively yields epoxides over elimination products .
Q. How are stereochemical outcomes controlled in derivatives of this compound?
Chiral auxiliaries or catalysts (e.g., Sharpless epoxidation) enforce enantioselectivity. For example, (S)-2-((R)-fluoro(phenyl)methyl)oxirane is synthesized using enantiopure precursors, with ee >98% confirmed by chiral HPLC. Stereochemical assignments rely on <sup>13</sup>C NMR coupling constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
